

Application Notes and Protocols for Non-Radioactive Methyltransferase Assays Utilizing SAME

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *S-Adenosyl-L-methionine disulfate tosylate*

Cat. No.: B1141428

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for non-radioactive methyltransferase assays that utilize S-adenosyl-L-methionine (SAME) as the methyl donor. These assays are crucial tools for studying enzyme activity, screening for inhibitors, and understanding the role of methyltransferases in various biological processes. The protocols outlined below describe homogenous, universal assays applicable to a broad range of methyltransferases, including those that act on DNA, proteins, RNA, and small molecules.^{[1][2][3]}

Introduction to Non-Radioactive Methyltransferase Assays

Methyltransferases are a critical class of enzymes that catalyze the transfer of a methyl group from SAME to their respective substrates.^[4] Dysregulation of methyltransferase activity is implicated in numerous diseases, making them attractive targets for drug discovery.^[4] Traditional radioactive assays, while sensitive, pose safety and disposal challenges.^[5] Non-radioactive assays offer safer, high-throughput alternatives for measuring methyltransferase activity by detecting the universal product of the reaction, S-adenosyl-L-homocysteine (SAH).^{[2][6]}

This document details two primary types of non-radioactive assays: a bioluminescent assay and a fluorescence-based assay.

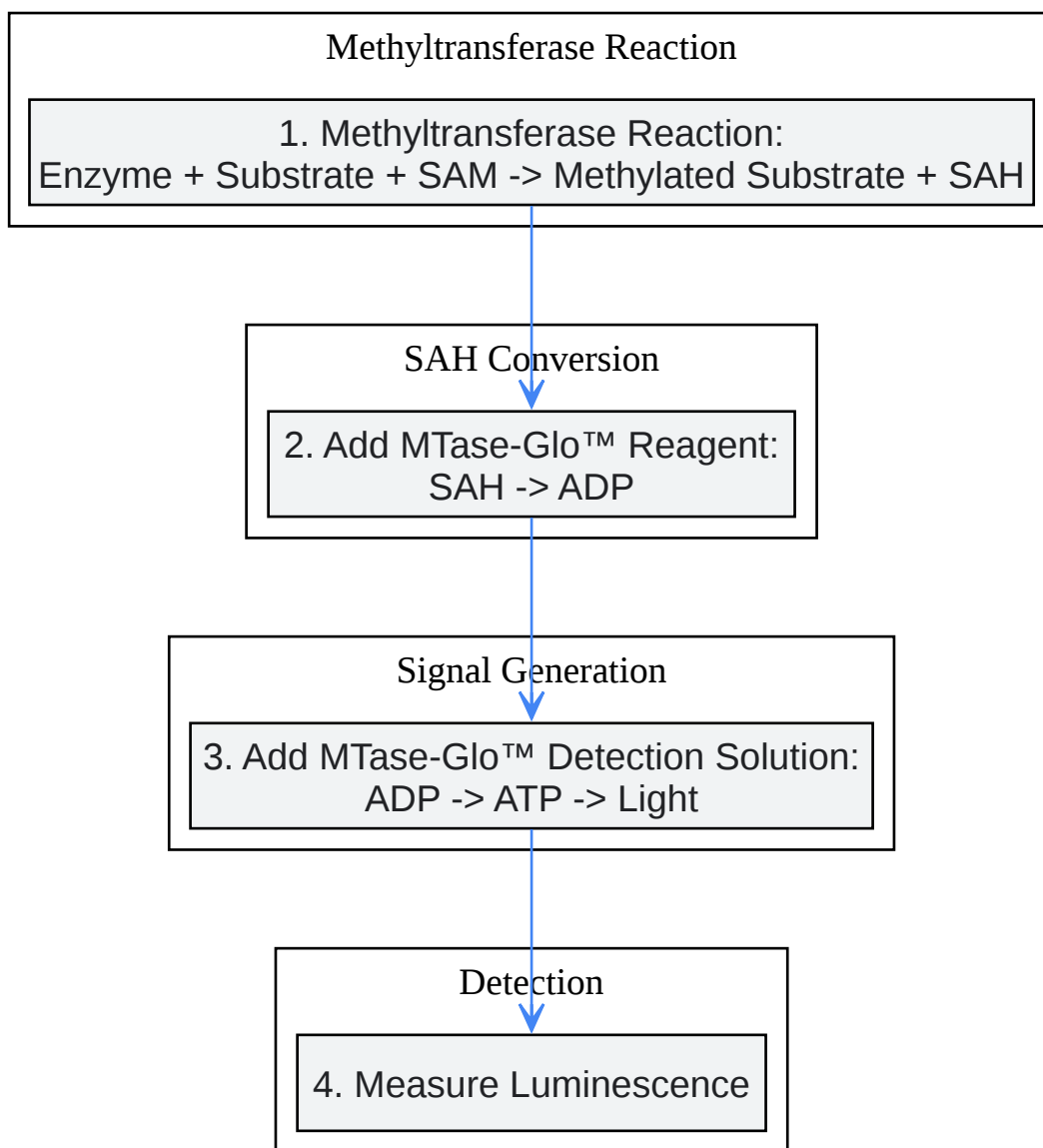
I. Bioluminescent Methyltransferase Assay (e.g., MTase-Glo™)

This assay provides a highly sensitive and robust method for measuring the activity of a wide array of methyltransferases.[1][7] It is based on the quantification of SAH produced during the methyltransferase reaction.[1][7] The assay is performed in a homogenous format, making it ideal for high-throughput screening (HTS).[2][6]

Assay Principle

The bioluminescent assay is a coupled-enzyme reaction. After the methyltransferase reaction, the generated SAH is converted to ADP in a reaction catalyzed by the MTase-Glo™ Reagent. Subsequently, the MTase-Glo™ Detection Solution converts ADP to ATP, which is then used by luciferase to generate a light signal.[8] The resulting luminescence is directly proportional to the amount of SAH produced and, therefore, to the methyltransferase activity.[7]

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Bioluminescent Methyltransferase Assay Workflow.

Experimental Protocol

This protocol is adapted for a 384-well plate format, suitable for HTS.^{[6][7]}

Materials:

- MTase-Glo™ Methyltransferase Assay Kit (or equivalent)

- White, opaque 384-well assay plates
- Purified methyltransferase enzyme
- Substrate (e.g., peptide, protein, DNA)
- S-adenosyl-L-methionine (SAM)
- Reaction buffer specific to the methyltransferase
- Plate-reading luminometer

Procedure:

- Methyltransferase Reaction Setup:
 - Prepare a reaction mix containing the methyltransferase, its substrate, and reaction buffer.
 - Initiate the reaction by adding SAM. The final reaction volume is typically 5-20 μL .
 - Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).
- Stopping the Reaction and SAH Conversion:
 - Add 5 μL of MTase-Glo™ Reagent to each well to stop the methyltransferase reaction and initiate the conversion of SAH to ADP.
 - Mix the plate gently and incubate at room temperature for 30 minutes.[\[6\]](#)
- Signal Generation and Detection:
 - Add 10 μL of MTase-Glo™ Detection Solution to each well.
 - Mix the plate gently and incubate at room temperature for 30 minutes to allow for the conversion of ADP to ATP and the subsequent luciferase reaction.[\[6\]](#)
 - Measure the luminescence using a plate-reading luminometer.

Data Analysis and Quantitative Summary

The luminescent signal is proportional to the SAH concentration.[8] A standard curve can be generated using known concentrations of SAH to quantify the amount of product formed.

Parameter	Typical Value/Range	Reference
Assay Format	96-, 384-, 1536-well plates	[7][8]
SAH Detection Limit	20-30 nM	[2][6]
Z' Factor	> 0.7	[7][8]
Signal Half-life	> 4 hours	[8]

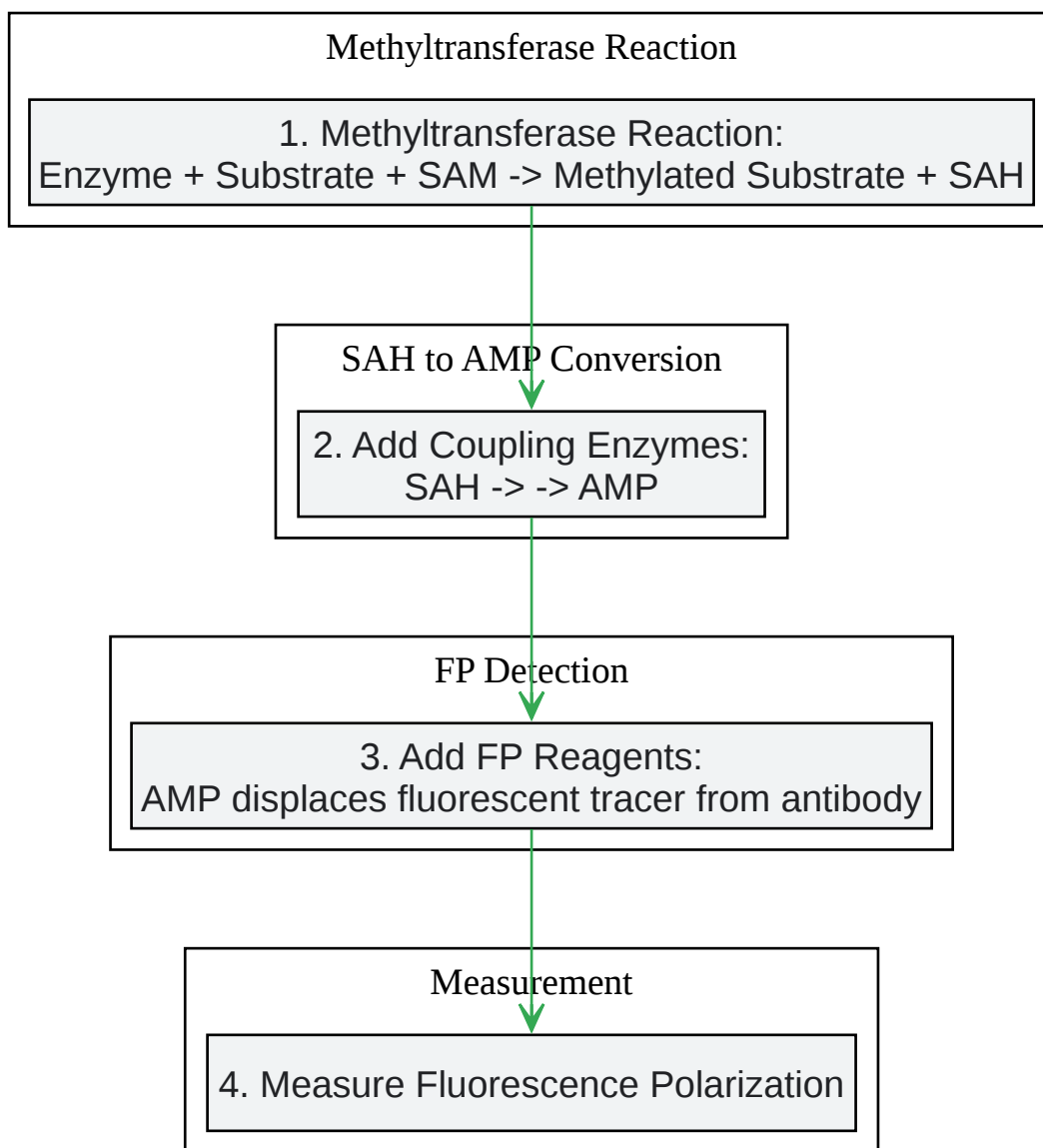
II. Fluorescence-Based Methyltransferase Assay

Fluorescence-based assays provide another robust and sensitive method for measuring methyltransferase activity. These assays can be designed in various formats, including those that rely on fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).[9]

Assay Principle (Coupled-Enzyme FP Assay)

One common fluorescence-based method is a coupled-enzyme assay that ultimately produces a change in fluorescence polarization.[9] In this system, the SAH produced by the methyltransferase is converted to AMP through a series of enzymatic steps.[10] The resulting AMP displaces a fluorescently labeled AMP tracer from an AMP-binding antibody. This displacement leads to a decrease in the fluorescence polarization of the tracer, which can be measured. The change in polarization is proportional to the amount of SAH produced.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Fluorescence Polarization Methyltransferase Assay Workflow.

Experimental Protocol

This protocol is generalized for a fluorescence polarization-based assay in a 384-well format.

Materials:

- Fluorescence-based methyltransferase assay kit (e.g., Transcreener® EPIGEN SAH Methyltransferase Assay)

- Black, low-volume 384-well assay plates
- Purified methyltransferase enzyme
- Substrate
- S-adenosyl-L-methionine (SAM)
- Reaction buffer
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Methyltransferase Reaction Setup:
 - Set up the methyltransferase reaction as described in the bioluminescent assay protocol.
- SAH Conversion and Detection:
 - Terminate the methyltransferase reaction and initiate the detection cascade by adding the SAH detection mixture, which contains the coupling enzymes, the fluorescent tracer, and the antibody.
 - Incubate the plate at room temperature for 60-90 minutes to allow the reactions to reach equilibrium.
- Measurement:
 - Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

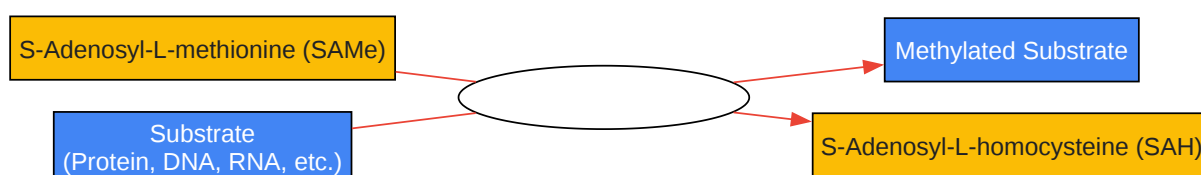
Data Analysis and Quantitative Summary

The decrease in fluorescence polarization is proportional to the concentration of SAH. A standard curve can be generated by titrating SAH to correlate the change in millipolarization (mP) units to the amount of product formed.

Parameter	Typical Value/Range	Reference
Assay Format	384-, 1536-well plates	[10] [11]
Assay Window (mP)	78 - 84 mP	[10]
Robust Z' Factor	~ 0.6	[10]
Inhibitor IC50 Determination	Feasible and reproducible	[11]

III. General Methyltransferase Reaction Signaling Pathway

All SAMe-dependent methyltransferases follow a similar fundamental pathway where a methyl group is transferred from the cofactor SAMe to a substrate, resulting in a methylated substrate and the by-product SAH.



[Click to download full resolution via product page](#)

Caption: General SAMe-Dependent Methyltransferase Reaction.

Conclusion

The non-radioactive methyltransferase assays described provide sensitive, reliable, and high-throughput-compatible methods for studying methyltransferase activity. The choice between a bioluminescent and a fluorescence-based assay will depend on the specific application, available instrumentation, and the nature of the compounds being screened. Both assay formats are powerful tools for academic research and drug discovery, enabling the identification and characterization of novel methyltransferase modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MTase-Glo Methyltransferase Assay Protocol [promega.com]
- 2. Methyltransferase-Glo: a universal, bioluminescent and homogenous assay for monitoring all classes of methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Development and validation of a generic fluorescent methyltransferase activity assay based on the Transcreener® AMP/GMP Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Non-Radioactive Methyltransferase Assays Utilizing SAME]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1141428#non-radioactive-methyltransferase-assay-kits-utilizing-same]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com